molecular formula C28H24N6O2S B15284335 4-[(2-{5-hydroxy-3-[(4-methylbenzyl)sulfanyl]-1,2,4-triazin-6-yl}anilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

4-[(2-{5-hydroxy-3-[(4-methylbenzyl)sulfanyl]-1,2,4-triazin-6-yl}anilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B15284335
M. Wt: 508.6 g/mol
InChI Key: GXWXSFBQODLLNF-UHFFFAOYSA-N
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Description

4-[(2-{5-hydroxy-3-[(4-methylbenzyl)sulfanyl]-1,2,4-triazin-6-yl}anilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, sulfanyl, triazinyl, anilino, and pyrazolone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-{5-hydroxy-3-[(4-methylbenzyl)sulfanyl]-1,2,4-triazin-6-yl}anilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 5-hydroxy-3-[(4-methylbenzyl)sulfanyl]-1,2,4-triazine with an aniline derivative, followed by cyclization with a pyrazolone derivative under controlled conditions. The reaction conditions often require specific solvents, catalysts, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-[(2-{5-hydroxy-3-[(4-methylbenzyl)sulfanyl]-1,2,4-triazin-6-yl}anilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions on the aromatic rings can introduce various functional groups, enhancing the compound’s properties .

Scientific Research Applications

4-[(2-{5-hydroxy-3-[(4-methylbenzyl)sulfanyl]-1,2,4-triazin-6-yl}anilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2-{5-hydroxy-3-[(4-methylbenzyl)sulfanyl]-1,2,4-triazin-6-yl}anilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-[(5-[(4-methylbenzyl)sulfanyl]-1,2,4-triazol-3-yl)pyridine: Shares the triazine and sulfanyl groups but differs in the core structure.

    N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide: Similar in having a sulfanyl group and complex aromatic structure.

Uniqueness

The uniqueness of 4-[(2-{5-hydroxy-3-[(4-methylbenzyl)sulfanyl]-1,2,4-triazin-6-yl}anilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C28H24N6O2S

Molecular Weight

508.6 g/mol

IUPAC Name

6-[2-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]phenyl]-3-[(4-methylphenyl)methylsulfanyl]-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C28H24N6O2S/c1-18-12-14-20(15-13-18)17-37-28-30-26(35)25(31-32-28)22-10-6-7-11-24(22)29-16-23-19(2)33-34(27(23)36)21-8-4-3-5-9-21/h3-16,33H,17H2,1-2H3,(H,30,32,35)

InChI Key

GXWXSFBQODLLNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(C(=O)N2)C3=CC=CC=C3N=CC4=C(NN(C4=O)C5=CC=CC=C5)C

Origin of Product

United States

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